Cas no 4791-09-7 (1-Piperazineacetamide,N-(aminocarbonyl)-4-phenyl-)

1-Piperazineacetamide,N-(aminocarbonyl)-4-phenyl- structure
4791-09-7 structure
Product Name:1-Piperazineacetamide,N-(aminocarbonyl)-4-phenyl-
CAS No:4791-09-7
MF:C27H28N4O3S
MW:488.601224899292
CID:334368
PubChem ID:5236273
Update Time:2025-04-19

1-Piperazineacetamide,N-(aminocarbonyl)-4-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazineacetamide,N-(aminocarbonyl)-4-phenyl-
    • acetamide, 2-[[5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2,4,6-trimethylphenyl)-; N-Mesityl-2-{[5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
    • DTXSID60412201
    • 2-[[5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
    • 4791-09-7
    • AKOS005510795
    • Inchi: 1S/C27H28N4O3S/c1-17-13-18(2)25(19(3)14-17)28-24(32)16-35-27-30-29-26(20-7-6-8-23(15-20)34-5)31(27)21-9-11-22(33-4)12-10-21/h6-15H,16H2,1-5H3,(H,28,32)
    • InChI Key: FJKMFCGVWSKAMY-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C(C)=CC(C)=CC=1C)=O)C1=NN=C(C2C=CC=C(C=2)OC)N1C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 488.18844
  • Monoisotopic Mass: 488.188211
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 665
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104
  • XLogP3: 5.5

Experimental Properties

  • Density: 1.22
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.623
  • PSA: 78.27
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